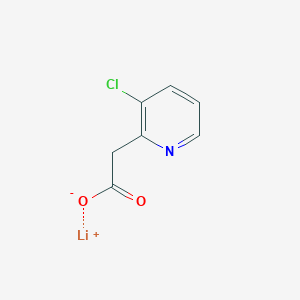
Lithium 2-(3-chloropyridin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-(3-chloropyridin-2-yl)acetate is an organolithium compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an acetate group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-chloropyridin-2-yl)acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 3-chloropyridine and lithium acetate.
Reaction Conditions: The reaction is conducted in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-25°C.
Procedure: The 3-chloropyridine is added to a solution of lithium acetate in THF, and the mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of 3-chloropyridine and lithium acetate are handled using automated systems to ensure precision and safety.
Reactor Design: Industrial reactors are designed to maintain the inert atmosphere and control the temperature precisely.
Purification: The product is purified using industrial-scale crystallization and filtration techniques to achieve high purity.
化学反应分析
Types of Reactions
Lithium 2-(3-chloropyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include 2-(3-aminopyridin-2-yl)acetate or 2-(3-thiopyridin-2-yl)acetate.
Oxidation: Products include 2-(3-chloropyridin-2-yl)acetate N-oxide.
Reduction: Products include 2-(pyridin-2-yl)acetate.
科学研究应用
Lithium 2-(3-chloropyridin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Explored for its use in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of Lithium 2-(3-chloropyridin-2-yl)acetate involves its interaction with various molecular targets. The acetate group can act as a ligand, coordinating with metal ions or enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
相似化合物的比较
Similar Compounds
Lithium 2-(3-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Lithium 2-(3-fluoropyridin-2-yl)acetate: Similar structure but with a fluorine atom instead of chlorine.
Lithium 2-(3-iodopyridin-2-yl)acetate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Lithium 2-(3-chloropyridin-2-yl)acetate is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C7H5ClLiNO2 |
|---|---|
分子量 |
177.5 g/mol |
IUPAC 名称 |
lithium;2-(3-chloropyridin-2-yl)acetate |
InChI |
InChI=1S/C7H6ClNO2.Li/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
InChI 键 |
WUBSNJCXLUBNLM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CC(=C(N=C1)CC(=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















